methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound featuring a benzoate ester, a sulfonamide group, and a thiophene-pyrazole moiety
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structure in many biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated pyrazole.
Sulfonamide Formation: The sulfonamide group is formed by reacting the pyrazole-thiophene intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Benzoate Ester Formation: Finally, the benzoate ester is introduced by esterification of the sulfonamide intermediate with methyl 4-hydroxybenzoate using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) with Lewis acids.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its sulfonamide group, which is known for its antibacterial properties. The thiophene-pyrazole moiety may also contribute to anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties. Its stability and reactivity make it suitable for various material science applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: Unique due to its combined sulfonamide and thiophene-pyrazole structure.
Sulfonamide Derivatives: Known for their antibacterial properties.
Thiophene Derivatives: Used in organic electronics and medicinal chemistry.
Pyrazole Derivatives: Known for anti-inflammatory and anticancer activities.
Uniqueness
This compound stands out due to its multifunctional structure, combining the properties of sulfonamides, thiophenes, and pyrazoles
Properties
IUPAC Name |
methyl 4-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-17(21)13-4-6-14(7-5-13)26(22,23)18-9-11-20-10-8-15(19-20)16-3-2-12-25-16/h2-8,10,12,18H,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUYPLJEGNWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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